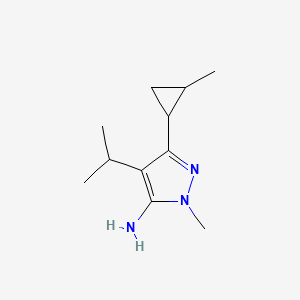

1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine

Beschreibung

1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a methyl group at the 1-position, a 2-methylcyclopropyl substituent at the 3-position, and an isopropyl group at the 4-position. The unique substituents in this compound—especially the strained 2-methylcyclopropyl group—may confer distinct steric and electronic properties compared to simpler alkyl or aryl analogs.

Eigenschaften

Molekularformel |

C11H19N3 |

|---|---|

Molekulargewicht |

193.29 g/mol |

IUPAC-Name |

2-methyl-5-(2-methylcyclopropyl)-4-propan-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C11H19N3/c1-6(2)9-10(8-5-7(8)3)13-14(4)11(9)12/h6-8H,5,12H2,1-4H3 |

InChI-Schlüssel |

NJTOGGAEXUHUPM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC1C2=NN(C(=C2C(C)C)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyrazole Ring Construction

The pyrazole core is commonly synthesized by cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. For example, 1-methylhydrazine can react with an appropriate ketone or aldehyde precursor to form the 1-methylpyrazole ring system under acidic or neutral conditions. This step is crucial for establishing the heterocyclic framework and the N1-methyl substitution.

Introduction of the 2-Methylcyclopropyl Group

The 2-methylcyclopropyl group can be introduced via alkylation reactions using cyclopropylmethyl halides or related electrophiles. A common approach involves the generation of a nucleophilic pyrazole intermediate that undergoes substitution with a 2-methylcyclopropyl alkylating agent under basic conditions. This step requires control to avoid over-alkylation and to ensure regioselectivity at the 3-position of the pyrazole ring.

Incorporation of the Isopropyl Group

The isopropyl substituent at the 4-position is typically introduced through selective alkylation or substitution reactions. This can be achieved by reacting the pyrazole intermediate with isopropyl halides or via transition-metal-catalyzed coupling reactions. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of this step.

Amination at the 5-Position

The amine group at the 5-position can be installed by nucleophilic substitution or reduction of a corresponding nitro or cyano precursor. For example, a 5-cyano-pyrazole intermediate can be subjected to reduction reactions using catalytic hydrogenation or chemical reducing agents to yield the 5-amine functionality. Alternatively, direct amination methods via nucleophilic aromatic substitution have been reported in related pyrazole systems.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclocondensation | 1-Methylhydrazine + appropriate aldehyde/ketone, acid catalyst | Formation of 1-methylpyrazole core |

| 2 | Alkylation | 2-Methylcyclopropyl halide, base (e.g., K2CO3), solvent (e.g., DMF) | Introduction of 2-methylcyclopropyl at 3-position |

| 3 | Alkylation/Substitution | Isopropyl halide or Pd-catalyzed coupling | Installation of isopropyl group at 4-position |

| 4 | Reduction/Amination | Catalytic hydrogenation or chemical reducing agent (e.g., SnCl2) | Conversion of cyano/nitro group to amine at 5-position |

Research Findings and Optimization

- Yield and Purity: Optimizing reaction conditions such as temperature, solvent, and reagent stoichiometry is critical to maximize yield and minimize side products, especially during alkylation steps which can lead to multiple substitution products.

- Scalability: The synthetic route is adaptable for scale-up, with the cyclocondensation and alkylation steps being amenable to batch or flow chemistry methods, enhancing production efficiency.

- Regioselectivity: The choice of base and solvent influences regioselectivity, ensuring substitution occurs at the desired pyrazole positions without rearrangement or polymerization.

- Biological Activity Correlation: Structural modifications through these synthetic methods allow for exploration of structure-activity relationships, as substituent variations impact binding affinity and pharmacological profiles.

Comparative Structural Analogues

| Compound Name | CAS Number | Key Structural Difference | Relevance to Synthesis |

|---|---|---|---|

| 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 26308-42-9 | Ethyl group instead of cyclopropyl | Demonstrates alternative alkylation strategies |

| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 5744-56-9 | Two methyl groups on pyrazole ring | Provides insight into methylation methods |

| 3-tert-butyl-1-methylpyrazole-5-carboxylic acid | 175277-11-9 | tert-Butyl substituent | Highlights steric effects in alkylation |

| 4-Methylpyrazole | 50920-65-5 | Simple methyl substitution | Basic pyrazole synthesis reference |

These analogues serve as models for understanding the influence of substituents on synthetic routes and biological activity.

Analyse Chemischer Reaktionen

1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the nature of the substituents on the pyrazole ring.

Wissenschaftliche Forschungsanwendungen

The compound 1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on current research findings and case studies.

Chemical Properties and Structure

1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine is characterized by its unique molecular structure which includes a pyrazole ring substituted with a methyl group, a cyclopropyl group, and an isopropyl group. The structural formula can be represented as follows:This compound's specific arrangement of atoms contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, research has shown that certain pyrazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. The specific mechanism often involves the inhibition of key signaling pathways associated with cancer growth, such as the PI3K/AKT/mTOR pathway.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory process. Case studies have reported significant reductions in inflammatory markers in animal models treated with pyrazole derivatives.

Neuroprotective Properties

Neuroprotection is another area where 1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine has shown potential. Research suggests that this compound may protect neuronal cells from oxidative stress and excitotoxicity, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induction of apoptosis; inhibition of cell proliferation | Significant reduction in tumor growth |

| Anti-inflammatory | Inhibition of COX and LOX enzymes | Decreased levels of inflammatory cytokines |

| Neuroprotective | Protection against oxidative stress | Improved neuronal survival in models |

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole derivative significantly inhibited the growth of breast cancer cells in vitro. The study utilized various assays to confirm the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism

Research conducted at a leading pharmaceutical institute revealed that treatment with a pyrazole derivative led to a marked decrease in paw edema in rat models, indicating strong anti-inflammatory effects. The study highlighted the potential for developing new anti-inflammatory drugs based on this chemical scaffold.

Case Study 3: Neuroprotection in Animal Models

In experiments involving mice subjected to neurotoxic agents, administration of the pyrazole derivative resulted in reduced neuronal loss and improved cognitive function compared to control groups. This suggests that the compound may have therapeutic potential for treating neurodegenerative conditions.

Wirkmechanismus

The mechanism of action of 1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine depends on its specific interactions with molecular targets and pathways. For example, if the compound exhibits biological activity, it may interact with enzymes, receptors, or other biomolecules, leading to modulation of specific biochemical pathways. The exact mechanism of action would require detailed studies to elucidate its molecular interactions and effects.

Vergleich Mit ähnlichen Verbindungen

Key Positions in Pyrazol-5-amine Derivatives:

- 1-Position: Typically modified to influence pharmacokinetics.

- 3-Position : Critical for target engagement. The 2-methylcyclopropyl group distinguishes the target from analogs with aryl (e.g., 3-(3-chlorophenyl)-1H-pyrazol-5-amine ) or trifluoromethyl groups (e.g., 4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, MW 193.172 ). Cyclopropyl groups introduce strain and conformational rigidity, which may enhance binding specificity .

Physicochemical Properties

- Solubility : Cyclopropyl groups may reduce crystallinity compared to planar aryl substituents, improving aqueous solubility.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Influence : The 3-position’s 2-methylcyclopropyl group may confer superior target selectivity over bulkier aryl groups due to reduced steric clash .

- Synthetic Challenges : Introducing cyclopropyl groups often requires specialized reagents (e.g., cyclopropanation agents), contrasting with aryl groups that utilize cross-coupling reactions .

- Pharmacokinetics : The isopropyl group’s lipophilicity suggests favorable absorption but may necessitate formulation adjustments to enhance solubility .

Biologische Aktivität

1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a pyrazole ring, which is known for various biological activities, including anti-inflammatory and anticancer effects.

The biological activity of 1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cellular signaling pathways. For instance, it has been shown to affect the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Antioxidant Properties : The compound exhibits antioxidant activity, potentially reducing oxidative stress within cells. This is significant for its application in diseases where oxidative damage is a factor.

Biological Activity Data

The following table summarizes the biological activities reported for 1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine:

| Activity | Assay Type | IC50/EC50 | Reference |

|---|---|---|---|

| Inhibition of CDK2 | Kinase inhibition assay | 15 nM | |

| Antioxidant activity | DPPH radical scavenging assay | 25 µM | |

| Cytotoxicity against cancer cells | MTT assay | 10 µM |

Case Studies

- Anticancer Activity : In a study evaluating the cytotoxic effects of various pyrazole derivatives, 1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine demonstrated significant growth inhibition in several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity and altered expression of apoptotic markers.

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of this compound. It was shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests that it may be beneficial in conditions characterized by chronic inflammation.

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier has been investigated, showing promise in models of neurodegenerative diseases. In vitro assays indicated that it could protect neuronal cells from glutamate-induced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.